molecular formula C6H14N2O B13160878 (2R)-2-amino-N,N-dimethylbutanamide

(2R)-2-amino-N,N-dimethylbutanamide

Cat. No.: B13160878
M. Wt: 130.19 g/mol
InChI Key: WRVUTVMOKGGDME-RXMQYKEDSA-N
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Description

(2R)-2-amino-N,N-dimethylbutanamide is a chiral amide compound with potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a butanamide backbone with an amino group and two methyl groups attached to the nitrogen atom, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N,N-dimethylbutanamide can be achieved through several methods. One common approach involves the reductive amination of 2-oxobutanamide with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C and a pH of 7-8.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst can also be employed to facilitate the reduction step, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N,N-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2R)-2-amino-N,N-dimethylbutanamide serves as a building block for the preparation of more complex molecules. It is used in the synthesis of chiral ligands and catalysts, which are essential in asymmetric synthesis.

Biology

The compound has potential applications in the development of enzyme inhibitors and receptor modulators. Its chiral nature makes it a valuable tool in studying stereoselective biological processes.

Medicine

This compound is investigated for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.

Industry

In the industrial sector, the compound is used in the production of fine chemicals and specialty materials. Its reactivity and versatility make it suitable for various chemical manufacturing processes.

Mechanism of Action

The mechanism by which (2R)-2-amino-N,N-dimethylbutanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to selectively bind to specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-N,N-dimethylbutanamide: The enantiomer of (2R)-2-amino-N,N-dimethylbutanamide, differing in the spatial arrangement of atoms.

    N,N-dimethylbutanamide: Lacks the amino group, resulting in different reactivity and applications.

    2-amino-N,N-dimethylpropanamide: Similar structure but with a shorter carbon chain, affecting its chemical properties.

Uniqueness

This compound’s uniqueness lies in its chiral nature and the presence of both an amino group and two methyl groups on the nitrogen atom. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(2R)-2-amino-N,N-dimethylbutanamide

InChI

InChI=1S/C6H14N2O/c1-4-5(7)6(9)8(2)3/h5H,4,7H2,1-3H3/t5-/m1/s1

InChI Key

WRVUTVMOKGGDME-RXMQYKEDSA-N

Isomeric SMILES

CC[C@H](C(=O)N(C)C)N

Canonical SMILES

CCC(C(=O)N(C)C)N

Origin of Product

United States

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